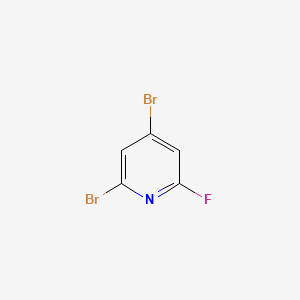
2,4-Dibromo-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Applications De Recherche Scientifique
2,4-Dibromo-6-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It serves as a precursor in the synthesis of biologically active molecules and probes for studying biological pathways.
Mécanisme D'action
Target of Action
It is known that fluoropyridines, a class of compounds to which 2,4-dibromo-6-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring . This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
Given the compound’s potential use in the synthesis of various biologically active compounds, it may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the presence of other substituents in the aromatic ring . Additionally, the compound’s stability and efficacy can be affected by storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 6-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines or thiols, and the reactions are often carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Comparaison Avec Des Composés Similaires
2,4-Dibromo-6-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
2,4-Dibromo-6-iodopyridine: Contains an iodine atom instead of fluorine.
2,6-Dibromo-4-fluoropyridine: Bromine atoms at different positions on the pyridine ring.
Comparison: 2,4-Dibromo-6-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct electronic properties compared to its chlorinated or iodinated analogs. Fluorine’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
2,4-dibromo-6-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUTQPJTAEWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2400893.png)
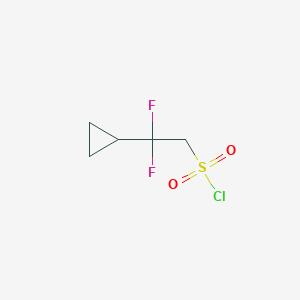
![N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)
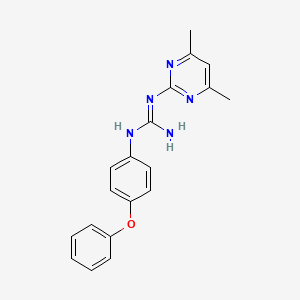
![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)

![(5-Methylpyrazin-2-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2400903.png)
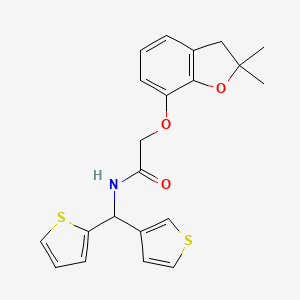
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)
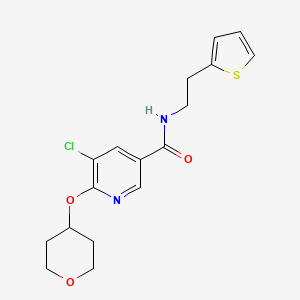

![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)
